REACTION_CXSMILES
|
[CH2:1]([O:4][C:5](=[O:14])[CH2:6][CH2:7][C:8]([O:10][CH2:11][CH:12]=[CH2:13])=[O:9])[CH:2]=[CH2:3].[CH3:15][O:16][SiH:17]([O:20][CH3:21])[O:18][CH3:19]>[Pt]>[CH3:15][O:16][Si:17]([CH2:3][CH2:2][CH2:1][O:4][C:5](=[O:14])[CH2:6][CH2:7][C:8]([O:10][CH2:11][CH2:12][CH2:13][Si:17]([O:20][CH3:21])([O:18][CH3:19])[O:16][CH3:15])=[O:9])([O:20][CH3:21])[O:18][CH3:19]
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
C(C=C)OC(CCC(=O)OCC=C)=O
|
Name
|
Karstedt's solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pt]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO[SiH](OC)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO[SiH](OC)OC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 250 milliliter round-bottom flask was equipped with a reflux condenser, a stir bar, a nitrogen inlet
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
ADDITION
|
Details
|
was slowly added (145 milliliters; 135 grams; 1.11 mol)
|
Name
|
|
Type
|
product
|
Smiles
|
CO[Si](OC)(OC)CCCOC(CCC(=O)OCCC[Si](OC)(OC)OC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | ||
YIELD: PERCENTYIELD | 84% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |